molecular formula C18H15N3O B12526891 4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol CAS No. 802919-10-4

4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol

Cat. No.: B12526891
CAS No.: 802919-10-4
M. Wt: 289.3 g/mol
InChI Key: YXTOMCUBLVHIIQ-UHFFFAOYSA-N
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Description

4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a phenyl group attached to a pyrazolopyrimidine core, which is further connected to a phenol group. This unique arrangement of functional groups contributes to its distinct chemical properties and biological activities.

Preparation Methods

The synthesis of 4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 3-phenyl-1H-pyrazole-5-amine with appropriate aldehydes or ketones to form the pyrazolopyrimidine core. This intermediate is then subjected to further reactions to introduce the phenol group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in pathogens .

Comparison with Similar Compounds

4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a promising candidate for further research and development.

Properties

CAS No.

802919-10-4

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

4-(3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol

InChI

InChI=1S/C18H15N3O/c22-15-9-7-14(8-10-15)17-16(13-5-2-1-3-6-13)18-19-11-4-12-21(18)20-17/h1-12,18,20,22H

InChI Key

YXTOMCUBLVHIIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN3C2N=CC=C3)C4=CC=C(C=C4)O

Origin of Product

United States

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